molecular formula C26H23N5O4S B11281674 Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B11281674
M. Wt: 501.6 g/mol
InChI Key: WDQAHSUYMLOHSU-UHFFFAOYSA-N
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Description

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include various amines, acids, and coupling agents .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized quinazoline derivative, while reduction could produce a more saturated compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

Methyl 4-oxo-3-(4-(4-(pyridin-2-yl)piperazine-1-carbonyl)phenyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and data sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be described by the following key features:

  • Molecular Formula : C24H25N5O3S
  • Molecular Weight : 453.56 g/mol
  • IUPAC Name : this compound

The presence of multiple functional groups suggests potential interactions with biological targets, making it a candidate for pharmacological exploration.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to methyl 4-oxo derivatives. For instance, pyrimidine-based compounds have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. These compounds exhibited IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in certain assays .

Case Study: Cytotoxicity Assays

A comparative study of similar compounds demonstrated that derivatives containing a piperazine moiety exhibited enhanced selectivity and potency against cancer cells. The compound is hypothesized to function through mechanisms involving apoptosis induction and cell cycle arrest, as evidenced by increased caspase activity in treated cells .

Antimicrobial Activity

Compounds with thioxo and quinazoline structures have also been evaluated for their antimicrobial properties. A study indicated that derivatives with similar scaffolds exhibited significant antibacterial activity against pathogenic bacteria, suggesting that methyl 4-oxo derivatives could possess similar properties .

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological applications. Research into related piperazine derivatives has shown promise as antagonists for muscarinic receptors, which are implicated in several neurological disorders such as Alzheimer's disease .

Data Table: Biological Activity Overview

Activity TypeTarget Cell Line/OrganismIC50 Values (μM)Reference
AnticancerMCF-70.87 - 12.91
AnticancerMDA-MB-2311.75 - 9.46
AntimicrobialVarious BacteriaNot specified
NeuropharmacologicalMuscarinic ReceptorsNot specified

Properties

Molecular Formula

C26H23N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-oxo-3-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C26H23N5O4S/c1-35-25(34)18-7-10-20-21(16-18)28-26(36)31(24(20)33)19-8-5-17(6-9-19)23(32)30-14-12-29(13-15-30)22-4-2-3-11-27-22/h2-11,16H,12-15H2,1H3,(H,28,36)

InChI Key

WDQAHSUYMLOHSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=N5

Origin of Product

United States

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